molecular formula C16H11BrN2 B1506819 5-(4-Bromophenyl)-2,3'-bipyridine CAS No. 917897-54-2

5-(4-Bromophenyl)-2,3'-bipyridine

Cat. No.: B1506819
CAS No.: 917897-54-2
M. Wt: 311.18 g/mol
InChI Key: IRUJDERXVSEQTL-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2,3'-bipyridine is a chemical compound characterized by its bromophenyl group attached to a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-2,3'-bipyridine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a bromophenyl boronic acid with a pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromophenyl)-2,3'-bipyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-2,3'-bipyridine has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs.

  • Industry: It is used in the production of materials with specific electronic and photophysical properties.

Mechanism of Action

5-(4-Bromophenyl)-2,3'-bipyridine is unique due to its specific structural features. Similar compounds include other bipyridine derivatives and bromophenyl compounds. the presence of the bromophenyl group and the specific positioning of the bipyridine rings contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)oxazole-2-propionic acid

  • 5-(4-Bromophenyl)furfural

  • 5-(4-Bromophenyl)isoxazole-3-carboxylic acid

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Properties

IUPAC Name

5-(4-bromophenyl)-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-15-6-3-12(4-7-15)13-5-8-16(19-11-13)14-2-1-9-18-10-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJDERXVSEQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720842
Record name 5-(4-Bromophenyl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917897-54-2
Record name 5-(4-Bromophenyl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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